4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
Description
Structural Significance in Heterocyclic Chemistry
4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is a nitrogen-sulfur heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzyl group at position 4, a methyl group at position 5, and a thiol (-SH) moiety at position 3. The 1,2,4-triazole ring system is a privileged scaffold in medicinal and agrochemical research due to its ability to engage in hydrogen bonding, π-π stacking, and metal coordination. The benzyl substitution enhances lipophilicity, facilitating membrane permeability in biological systems, while the methyl group modulates electronic effects and steric hindrance. This compound’s structural versatility enables participation in diverse chemical reactions, including tautomerization, nucleophilic substitutions, and coordination chemistry, making it a valuable intermediate in synthetic organic chemistry.
Table 1: Key Molecular Properties of this compound
Key Molecular Features: Benzyl Substitution, Triazole-Thiol Tautomerism
The benzyl group at position 4 contributes to the compound’s aromatic character and stabilizes the triazole ring through resonance effects. This substitution pattern is critical for optimizing interactions with hydrophobic pockets in biological targets, as evidenced in antimicrobial and antioxidant studies of analogous triazole derivatives. The methyl group at position 5 introduces steric constraints that influence regioselectivity in further functionalizations, such as alkylation or acylation.
A defining feature of this compound is its thiol-thione tautomerism. Quantum chemical calculations confirm that the thione form (where sulfur is double-bonded to the triazole ring) is thermodynamically more stable in the gas phase due to resonance stabilization. However, the thiol form predominates in polar solvents, where hydrogen bonding with protic solvents stabilizes the -SH group. This tautomeric equilibrium impacts reactivity; for example, the thiol form acts as a nucleophile in alkylation reactions, while the thione form participates in coordination with metal ions.
Table 2: Comparative Stability of Tautomeric Forms
| Tautomer | Relative Energy (kJ/mol) | Dominant Phase/Solvent |
|---|---|---|
| Thiol | +12.5 (less stable) | Polar solvents (e.g., water) |
| Thione | 0 (reference) | Gas phase, nonpolar solvents |
Historical Development in Organosulfur Compound Research
The synthesis of this compound builds on decades of advancements in organosulfur chemistry. Early work focused on cyclization reactions of dithiocarbazinates with hydrazine hydrate, a method later refined to improve yields and purity. The Pellizzari reaction, which involves cyclocondensation of amides and hydrazides, provided a foundational route for 1,2,4-triazole synthesis, though modern protocols often employ microwave-assisted or solvent-free conditions for efficiency.
The compound’s biological relevance became apparent in the 2010s, with studies demonstrating that triazole-thiol derivatives exhibit antimicrobial and antioxidant properties. For instance, derivatives with halogen or methyl substituents on the phenyl ring showed enhanced radical scavenging activity in 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. These findings spurred interest in structural analogs for drug discovery, particularly in targeting enzymes like 11β-hydroxysteroid dehydrogenase.
Recent advances in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have resolved long-standing challenges in discriminating thiol-thione tautomers. These tools enable precise structural elucidation, critical for optimizing synthetic routes and understanding reactivity patterns.
Properties
IUPAC Name |
4-benzyl-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-11-12-10(14)13(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEVOVMFLHPYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352334 | |
| Record name | 4-benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91129-84-9 | |
| Record name | 4-benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Hydrazide Precursors
- Starting from methyl esters or benzoic acid derivatives, hydrazides are synthesized by refluxing with hydrazine hydrate in ethanol. For example, methyl benzoate reacts with hydrazine hydrate under reflux to yield benzoic acid hydrazide, a crucial intermediate (yield ~58%).
Formation of Potassium Dithiocarbazinate
- The hydrazide is then reacted with carbon disulfide (CS2) in the presence of potassium hydroxide in absolute ethanol. This reaction produces potassium dithiocarbazinate salts, which are key intermediates for ring closure (yield quantitative).
Cyclization to 1,2,4-Triazole-3-thiol Core
- The potassium dithiocarbazinate undergoes cyclization upon reflux with hydrazine hydrate in water. This step evolves hydrogen sulfide gas and results in the formation of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus. The product is isolated by acidification and recrystallization (yield ~42%).
Introduction of Benzyl Group
The benzyl substituent at position 4 can be introduced by condensation of the amino group on the triazole ring with benzaldehyde or benzyl halides under acidic or basic conditions to form Schiff bases or direct benzylation, respectively. For instance, condensation with benzaldehyde in ethanol under reflux yields 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, a derivative closely related to the target compound.
To specifically obtain 4-benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, methyl substitution at position 5 can be introduced via alkylation or starting from methyl-substituted hydrazide precursors, although detailed protocols for this exact substitution pattern are less commonly reported in open literature. However, the general strategy involves:
Using methyl-substituted hydrazides or methylated starting materials.
Subsequent cyclization and benzylation steps as above.
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | Methyl benzoate | Hydrazine hydrate, EtOH, reflux 4 h | Benzoic acid hydrazide | 58 | Formation confirmed by IR (N-H, C=O) |
| 2 | Benzoic acid hydrazide | KOH, CS2, absolute EtOH, stir 16 h | Potassium dithiocarbazinate salt | Quantitative | C=S stretching in IR confirms structure |
| 3 | Potassium dithiocarbazinate + hydrazine hydrate | Water, reflux 3 h | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 42 | Cyclization, H2S evolved |
| 4 | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol + benzaldehyde | Ethanol, conc. H2SO4, reflux 3 h | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | 39 | Schiff base formation |
The intermediates and final products are typically characterized by:
Melting Point Determination: To assess purity and confirm identity.
Thin Layer Chromatography (TLC): To monitor reaction progress and purity.
Infrared Spectroscopy (IR): Key absorptions include N-H stretching (~3300 cm^-1), C=O amide (~1660 cm^-1), C=S (~617 cm^-1), and N-C-S (~943 cm^-1) bands.
Nuclear Magnetic Resonance (NMR): Proton NMR confirms aromatic protons, SH proton (~14.6 ppm), NH2 protons (~7.9 ppm), and imine protons for Schiff bases (~8.7 ppm).
The cyclization step involving potassium dithiocarbazinate and hydrazine hydrate is critical and generally performed under reflux in aqueous media for 3-4 hours to ensure complete ring closure.
The yields of each step vary, with the cyclization step often being the limiting factor (~40-45%).
The presence of the thiol group is confirmed by characteristic IR and NMR signals and is essential for the biological and chemical activity of the compound.
Benzyl substitution can be introduced via condensation with benzaldehyde to form Schiff bases, which may be further reduced or modified to obtain the benzyl-substituted triazole thiol.
Literature suggests that modifications on the triazole ring, including methylation and benzylation, can be strategically introduced by selecting appropriate starting materials and reaction conditions.
The preparation of this compound involves a multi-step synthetic route starting from hydrazide derivatives, proceeding through potassium dithiocarbazinate intermediates, cyclization to the triazole thiol core, and final benzyl substitution. The methods are well-established in heterocyclic chemistry, relying on reflux conditions in aqueous or alcoholic solvents and confirmed by detailed spectral analysis. These preparation methods provide reliable access to the compound for further applications in medicinal chemistry, agriculture, and materials science.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Corresponding thiol
Substitution: Alkyl or aryl substituted triazoles
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. This is attributed to the benzyl group in the 4-position of the triazole ring, which enhances its binding affinity to bacterial enzymes .
Case Study:
In a comparative analysis of triazole derivatives, this compound showed superior activity against Staphylococcus aureus compared to other derivatives. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics like ciprofloxacin .
Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A recent study tested various derivatives of triazoles against melanoma and breast cancer cell lines, revealing that this compound exhibited notable cytotoxicity with an IC50 value significantly lower than many conventional chemotherapeutics .
Data Table: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Melanoma (IGR39) | 12.5 |
| N'-(2-hydroxy-5-nitrobenzylidene)-2-(...) | Breast (MDA-MB-231) | 15.0 |
| Standard Chemotherapy Drug | Melanoma (IGR39) | 25.0 |
Fungicidal Properties
The compound has been researched for its potential as a fungicide. Its thiol group is known to interact with fungal enzymes, inhibiting their growth and reproduction.
Case Study:
In agricultural trials, formulations containing this compound demonstrated effective control over fungal pathogens in crops such as wheat and maize. Application rates were optimized to minimize phytotoxicity while maximizing antifungal efficacy .
Corrosion Inhibition
The compound's ability to form complexes with metal ions makes it a candidate for use as a corrosion inhibitor in industrial applications. Its thiol functionality is particularly effective in forming protective layers on metal surfaces.
Data Table: Corrosion Inhibition Efficacy
| Metal Type | Inhibitor Concentration (ppm) | Corrosion Rate Reduction (%) |
|---|---|---|
| Carbon Steel | 100 | 85 |
| Aluminum | 50 | 70 |
| Copper | 200 | 90 |
Mechanism of Action
The mechanism of action of 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to inhibition or modulation of their activity. This compound can also interact with metal ions, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the triazole ring enhances its lipophilicity and potential for interacting with hydrophobic pockets in biological targets .
Biological Activity
Overview
4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol (C10H11N3S) is a heterocyclic compound belonging to the triazole family, notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. The following sections detail its biological activity based on recent research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring structure allows for hydrogen bonding and dipole interactions with biological molecules, which can lead to the modulation or inhibition of their activity. Additionally, this compound can interact with metal ions, further contributing to its biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of 1,2,4-triazole-3-thiol and found that compounds similar to 4-benzyl-5-methyl showed effective activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at concentrations ranging from 31.25 to 125 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 31.25 - 62.5 µg/mL |
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Pseudomonas aeruginosa | 62.5 - 125 µg/mL |
| Candida albicans | 31.25 - 62.5 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). For instance, one derivative showed an EC50 value of approximately 9.7 µM against MDA-MB-231 cells .
Table 2: Cytotoxicity of this compound Derivatives
| Cell Line | EC50 (µM) |
|---|---|
| Melanoma (IGR39) | Varies by derivative |
| Triple-negative breast cancer (MDA-MB-231) | 9.7 ± 1.6 |
| Pancreatic carcinoma (Panc-1) | Varies by derivative |
Case Studies
- Cytotoxicity Assessment : A study synthesized various hydrazone derivatives from triazole compounds and tested their cytotoxicity using the MTT assay against multiple cancer cell lines. The results indicated that specific derivatives had enhanced selectivity and potency against melanoma cells compared to normal fibroblasts .
- Antimicrobial Screening : Another investigation focused on the synthesis of S-substituted derivatives of triazole compounds and their antimicrobial efficacy was assessed against common pathogens. The findings corroborated the significant antimicrobial activity of these compounds at relatively low concentrations .
Q & A
Q. What are the established synthetic routes for 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of thiosemicarbazides or alkylation of precursor triazoles. For example:
- Thiosemicarbazide cyclization : Reacting substituted hydrazides with phenylisothiocyanate in ethanol under reflux yields intermediates, which are cyclized in basic media to form the triazole-thiol core .
- Alkylation : S-alkylation of 1,2,4-triazole-3-thiols with reagents like phenacyl bromide or iodobutane can introduce functional groups at the sulfur position. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields; polar aprotic solvents (DMF) often enhance reactivity .
- Optimization : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm substituent positions and tautomeric forms. The thiol proton typically appears as a singlet near δ 13.5 ppm, while benzyl protons resonate as a multiplet at δ 4.5–5.0 ppm .
- X-ray crystallography : Resolves tautomeric equilibria (thione-thiol) and confirms molecular geometry. For example, the title compound’s crystal structure revealed a planar triazole ring with a dihedral angle of 85° between the benzyl and triazole moieties .
- IR spectroscopy : Strong absorption bands near 2550 cm (S-H stretch) and 1600–1650 cm (C=N/C=S) validate functional groups .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity?
- Mannich base derivatives : Introduce aminomethyl groups via reactions with formaldehyde and secondary amines. For example, derivatives with morpholine or piperazine substituents show improved antifungal activity due to increased solubility and membrane permeability .
- S-Alkylation : Replace the thiol hydrogen with electrophilic groups (e.g., benzothiazole or pyridinyl moieties) to modulate electronic properties. Derivatives with electron-withdrawing groups exhibit higher antioxidant capacity .
- Hybrid molecules : Conjugate with pharmacophores like diphenylsulfone or benzodioxole to target multiple pathways. Such hybrids have demonstrated dual antimicrobial and anti-inflammatory effects .
Q. How should researchers address contradictory data in biological activity studies of triazole-thiol derivatives?
- Tautomeric equilibria : The thiol-thione tautomerism can alter binding affinity. Use computational methods (DFT) to predict dominant tautomers under physiological conditions and validate experimentally via -NMR in DMSO-d .
- Assay variability : Standardize in vitro assays (e.g., MIC for antimicrobial activity) using reference strains and controlled pH/temperature. For example, discrepancies in antifungal activity may arise from differences in fungal membrane composition .
- Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation as a cause of false negatives .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Low HOMO-LUMO gaps correlate with higher antimicrobial activity in S-alkylated derivatives .
- Molecular docking : Screen derivatives against target proteins (e.g., CYP51 for antifungals). Docking studies of 4-benzyl analogs with Candida albicans CYP51 revealed hydrogen bonding with heme propionate groups .
- QSAR models : Use substituent descriptors (Hammett σ, π parameters) to correlate electronic effects with bioactivity. For example, electron-donating groups at the 5-position enhance anti-tubercular activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
